3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine
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Overview
Description
3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a bromine atom and a piperidine ring attached to a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-bromopyridin-3-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Bromination: The bromine atom is introduced via an electrophilic bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Pyridine: The final step involves coupling the brominated pyrazole-piperidine intermediate with a pyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: A simpler analog with a similar pyrazole core but lacking the piperidine and pyridine rings.
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another related compound with a chloropyridine substitution.
Uniqueness
3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine is unique due to its combination of a brominated pyrazole, a piperidine ring, and a pyridine moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-19-9-13(7-18-19)11-3-2-4-20(10-11)15(21)12-5-14(16)8-17-6-12/h5-9,11H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMYULUYGGHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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